

Application Notes: In Vivo Imaging to Assess Eniporide's Effects

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Compound of Interest

Compound Name: Eniporide

Cat. No.: B1671292

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Introduction

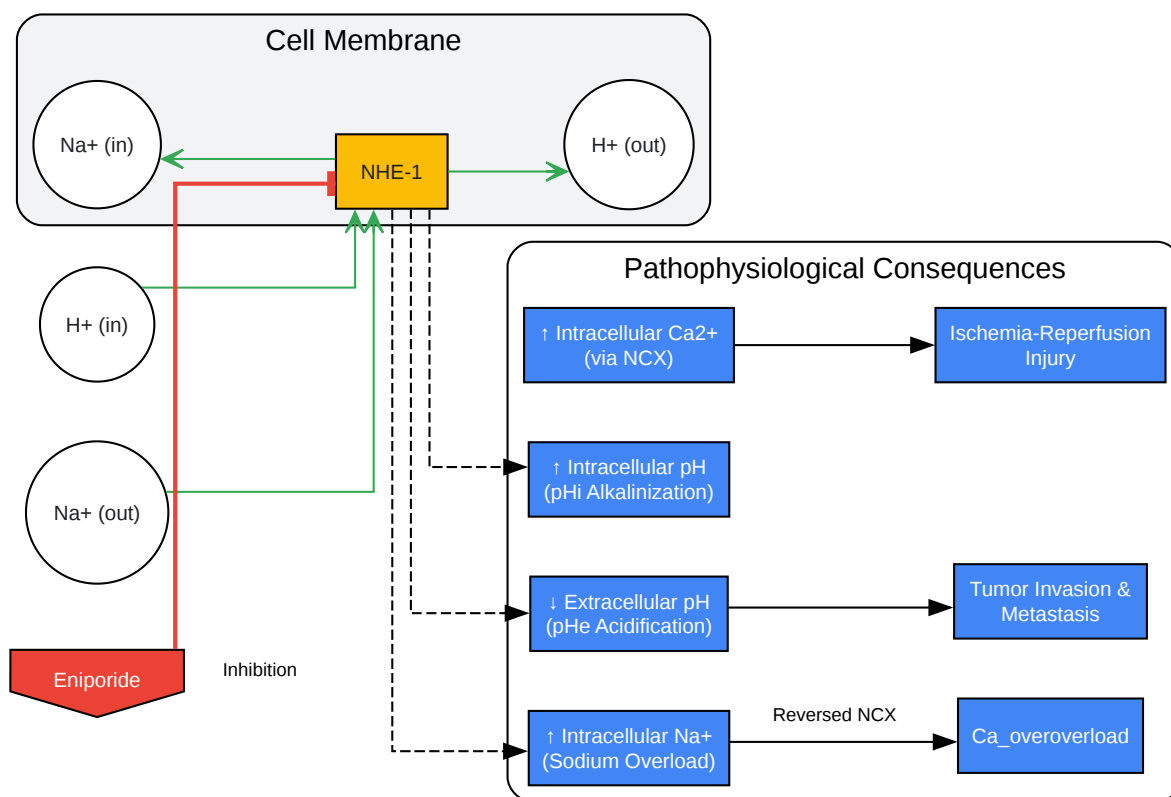
Eniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein responsible for maintaining intracellular pH (pHi) homeostasis.[1] By extruding a proton in exchange for an extracellular sodium ion, NHE-1 plays a significant role in various physiological and pathological processes. Its overactivity is implicated in conditions such as myocardial ischemia-reperfusion injury and in promoting cancer cell invasion and metastasis.[2][3] **Eniporide's** inhibitory action leads to a decrease in intracellular pH, which can be leveraged for therapeutic benefit.

These application notes provide detailed protocols and guidelines for utilizing advanced in vivo imaging techniques to non-invasively assess the pharmacodynamic effects and therapeutic efficacy of **Eniporide**. The described methods are tailored for researchers, scientists, and drug development professionals focused on understanding and quantifying the in vivo impact of NHE-1 inhibition.

Eniporide's Mechanism of Action and Downstream Signaling

Eniporide targets NHE-1, which is a key regulator of cellular pH. In pathological conditions like cancer, NHE-1 is often upregulated at the leading edge of migrating cells, such as invadopodia, where it extrudes protons generated by high glycolytic activity.[2] This acidification of the extracellular microenvironment promotes the activity of proteases that degrade the extracellular

matrix (ECM), facilitating invasion.[2] In cardiac ischemia, the anaerobic metabolism leads to intracellular acidosis. NHE-1 activation during reperfusion extrudes this acid load but causes a detrimental influx of Na^+ , leading to Ca^{2+} overload and cell death. By inhibiting NHE-1, **Eniporide** is designed to mitigate these pathological processes.



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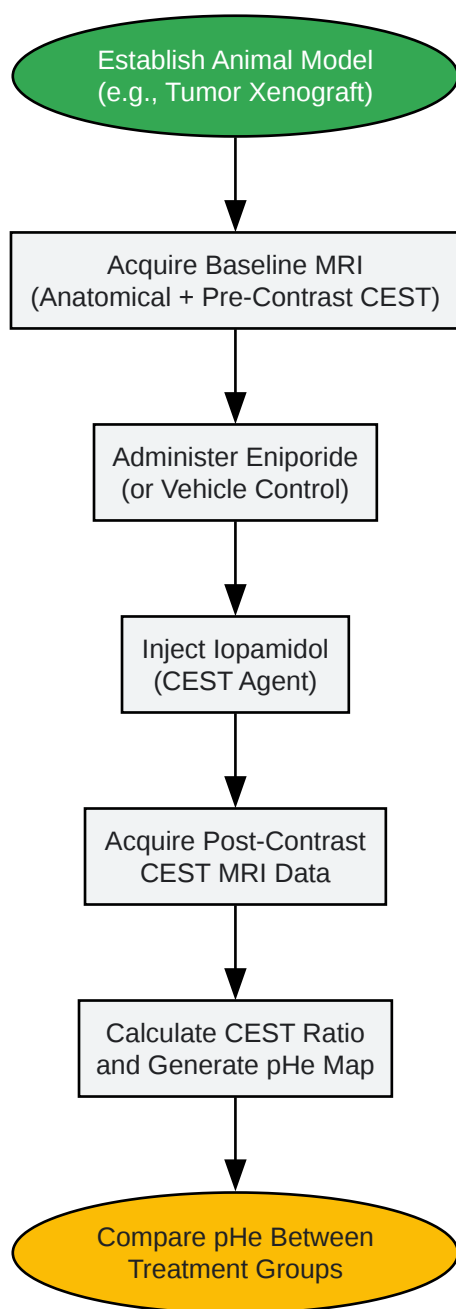
Caption: Mechanism of **Eniporide** action on the NHE-1 transporter.

Application Note 1: In Vivo pH Imaging to Measure Target Engagement

A direct assessment of **Eniporide**'s efficacy involves measuring its effect on intracellular (pHi) and extracellular (pHe) pH. Several non-invasive imaging modalities can achieve this.

Magnetic Resonance Imaging (MRI-CEST) for Extracellular pH (pHe)

Chemical Exchange Saturation Transfer (CEST) MRI is a sophisticated technique that can create high-resolution maps of tissue pHe by using pH-sensitive contrast agents.^[4] Iopamidol, a clinically approved X-ray contrast agent, can be used for this purpose as its amide protons exchange with water at a pH-dependent rate.^{[4][5]}



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Caption: Experimental workflow for MRI-CEST pH imaging.

Experimental Protocol: MRI-CEST with Iopamidol

- Animal Model: Use appropriate tumor-bearing mice (e.g., subcutaneous PC3 prostate cancer xenografts) or models of ischemia.[4]

- Animal Preparation: Anesthetize the animal (e.g., with 1.5-2% isoflurane) and maintain its body temperature at 37°C.[3] Place a catheter in the tail vein for injections.
- Imaging Setup: Perform imaging on a small animal MRI scanner (e.g., 4.7T or higher).[3]
- Baseline Imaging: Acquire anatomical T2-weighted images for localization. Perform a baseline CEST scan before injecting lopamidol.
- Treatment: Administer **Eniporide** or vehicle control intravenously or intraperitoneally according to the study design.
- Contrast Agent Administration: Inject lopamidol (e.g., 1.5 g Iodine/kg body weight) via the tail vein catheter.[6]
- Post-Contrast Imaging: Begin CEST MRI acquisition immediately after injection. Acquire data using a CEST sequence with saturation pulses applied at the two amide proton frequencies of lopamidol (e.g., 4.2 ppm and 5.5 ppm) and a reference frequency.[5]
- Data Analysis:
 - Calculate the CEST ratio from the signal intensities at the two saturation frequencies.
 - Convert the CEST ratio to a pHe value using a pre-established calibration curve (generated from phantoms of known pH).[6]
 - Generate parametric pHe maps and overlay them on the anatomical MR images.
 - Quantify the average pHe in the region of interest (e.g., tumor) for both **Eniporide**-treated and control groups.

Illustrative Data: **Eniporide** Effect on Tumor Extracellular pH

Treatment Group	Mean Tumor pHe (Baseline)	Mean Tumor pHe (Post-Treatment)	Change in pHe (Δ pHe)
Vehicle Control	6.85 \pm 0.05	6.83 \pm 0.06	-0.02
Eniporide (10 mg/kg)	6.86 \pm 0.04	7.05 \pm 0.05	+0.19
Eniporide (30 mg/kg)	6.84 \pm 0.05	7.18 \pm 0.06	+0.34

*p < 0.05 compared to Vehicle Control

Optical Fluorescence Imaging for Intracellular and Surface pH

Fluorescence imaging using pH-sensitive probes offers high sensitivity for measuring pH changes in living cells.[7] Probes like pHrodo™ Red AM can be used to measure cytosolic pH, as their fluorescence increases in more acidic environments.[8] For cell surface pH, probes like SNARF conjugated to a pH Low Insertion Peptide (pHLIP) can be employed.[9]

Experimental Protocol: Intracellular pH Imaging with pHrodo™ Red AM

- Cell Preparation: For in vitro validation, culture cells (e.g., HeLa) and load them with pHrodo™ Red AM according to the manufacturer's protocol.
- Animal Model: For in vivo studies, use models where the target cells are accessible to microscopy (e.g., dorsal skinfold window chamber) or use whole-body optical imaging systems for subcutaneous tumors.
- Probe Administration: Administer the pH-sensitive probe systemically or locally. For targeted delivery, probes can be conjugated to antibodies or nanoparticles.
- Imaging:
 - Use a fluorescence microscope (for window chamber models) or an in vivo imaging system (IVIS).[9][10]

- Excite the probe at its specific wavelength (e.g., ~560 nm for pHrodo Red) and capture the emission (~585 nm).[8]
- Acquire images before and at multiple time points after **Eniporide** administration.
- Calibration and Analysis:
 - For quantitative measurements, create an in situ calibration curve by treating cells with buffers of known pH in the presence of ionophores (nigericin and valinomycin) to equilibrate intracellular and extracellular pH.[8]
 - Measure the fluorescence intensity in the region of interest.
 - Convert fluorescence intensity to pHi values using the calibration curve.

Illustrative Data: **Eniporide** Effect on Cancer Cell Intracellular pH

Treatment Group	Mean Cytosolic pHi (Baseline)	Mean Cytosolic pHi (Post-Treatment)	Change in pHi (Δ pHi)
Vehicle Control	7.21 \pm 0.04	7.19 \pm 0.05	-0.02
Eniporide (30 mg/kg)	7.22 \pm 0.03	6.95 \pm 0.04	-0.27

p < 0.05 compared to Vehicle Control

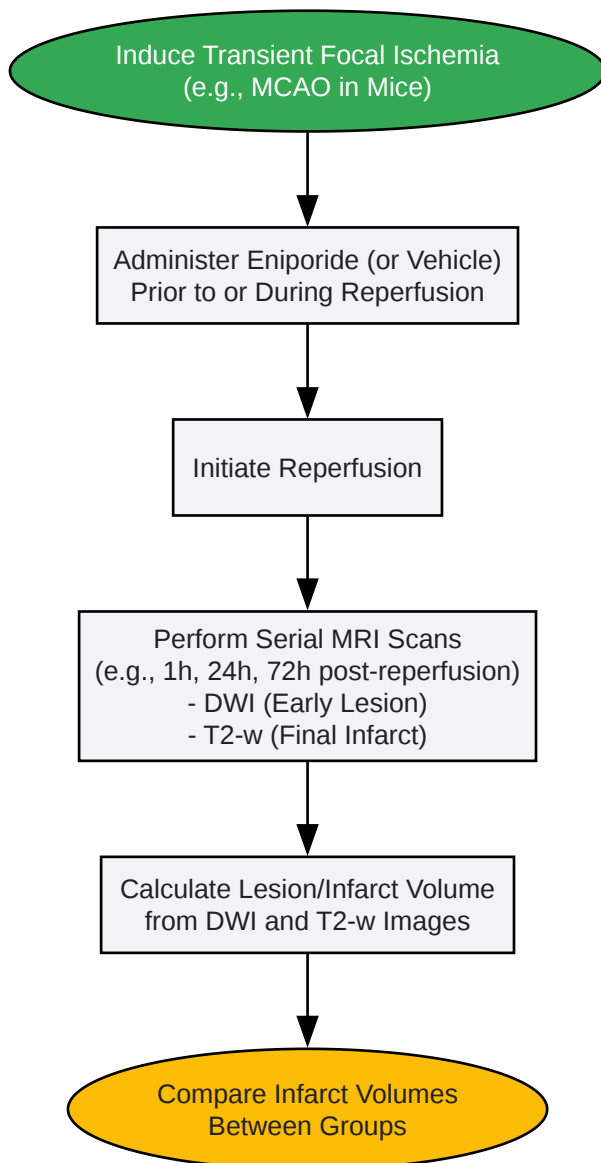
Application Note 2: Imaging Downstream Therapeutic Efficacy

Beyond direct pH measurement, imaging can quantify the therapeutic consequences of **Eniporide** treatment, such as reduced ischemic damage or inhibition of tumor growth.

MRI for Neuroprotection in Cerebral Ischemia

In models of stroke, NHE-1 inhibition is expected to reduce reperfusion injury.[3] MRI techniques such as Diffusion-Weighted Imaging (DWI) and T2-weighted imaging are the gold

standard for assessing ischemic lesion volume.[11] DWI is sensitive to early ischemic changes, while T2-weighted images are used to measure the final infarct volume.[3][11]



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Caption: Workflow for assessing neuroprotection using MRI.

Experimental Protocol: MRI Assessment of Infarct Volume

- Animal Model: Use a transient middle cerebral artery occlusion (MCAO) model in mice or rats to induce focal cerebral ischemia.[3]

- Treatment Groups: Divide animals into groups: sham, vehicle-treated, and **Eniporide**-treated. Administer **Eniporide** (e.g., HOE642, a similar NHE-1 inhibitor, was used effectively) before or at the onset of reperfusion.[3][11]
- MRI Acquisition:
 - Anesthetize the animal and monitor physiology.[3]
 - Perform MRI at various time points after reperfusion (e.g., 1, 24, and 72 hours).[3]
 - Acquire DWI sequences to visualize the early ischemic lesion.
 - Acquire high-resolution T2-weighted sequences to determine the final infarct volume, typically at 24 or 72 hours.[11]
- Data Analysis:
 - Manually or semi-automatically segment the hyperintense regions on DWI and T2-weighted images to define the lesion/infarct area on each slice.
 - Calculate the total volume by integrating the area over all slices.
 - Statistically compare the infarct volumes between the treatment and control groups.

Illustrative Data: Neuroprotective Effect of NHE-1 Inhibition (Data adapted from studies on the NHE-1 inhibitor HOE642)[11]

Treatment Group	Infarct Volume at 72h (mm ³) on T2-MRI	Percent Reduction vs. Control
Vehicle Control (NHE-1+/+)	64.6 ± 2.5	-
Eniporide-Treated (NHE-1+/+)	28.5 ± 8.1	55.9%
p < 0.01 compared to Vehicle Control		

Bioluminescence Imaging (BLI) for Anti-Cancer Efficacy

BLI is a highly sensitive technique for monitoring tumor growth and metastasis in real-time.[12] It requires the cancer cells to be genetically engineered to express a luciferase enzyme (e.g., Firefly luciferase).[13] When the substrate (D-luciferin) is administered, light is produced, which can be detected and quantified.[14]

Experimental Protocol: BLI for Monitoring Tumor Burden

- Cell Line Preparation: Transduce the cancer cell line of interest (e.g., MDA-MB-231 breast cancer) with a lentiviral vector expressing luciferase.
- Animal Model: Establish orthotopic or subcutaneous tumor xenografts in immunodeficient mice using the luciferase-expressing cells.[13]
- Baseline Imaging: Once tumors are established, perform baseline BLI to randomize mice into treatment groups with equivalent average tumor burdens.
 - Inject D-luciferin (e.g., 150 mg/kg, intraperitoneally).[13]
 - Anesthetize mice with isoflurane.
 - Image the mice 8-12 minutes post-luciferin injection using an IVIS Spectrum or similar system.[13]
- Treatment: Begin the treatment regimen with **Eniporide** or vehicle control.
- Longitudinal Imaging: Perform BLI imaging weekly or bi-weekly to monitor the change in tumor burden over time.
- Data Analysis:
 - Define a region of interest (ROI) around the tumor signal.
 - Quantify the light emission as total flux (photons/second).
 - Plot the average total flux for each treatment group over time to assess the treatment response.

Illustrative Data: **Eniporide** Effect on Tumor Growth

Treatment Group	Mean Total Flux (photons/s) at Day 0	Mean Total Flux (photons/s) at Day 21	Percent Inhibition of Growth
Vehicle Control	$1.5 \times 10^6 \pm 0.3 \times 10^6$	$25.8 \times 10^6 \pm 4.1 \times 10^6$	-
Eniporide (30 mg/kg/day)	$1.6 \times 10^6 \pm 0.4 \times 10^6$	$9.7 \times 10^6 \pm 2.5 \times 10^6$	62.4%

p < 0.05 compared to
Vehicle Control

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